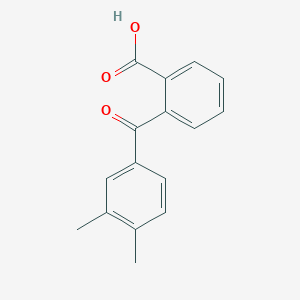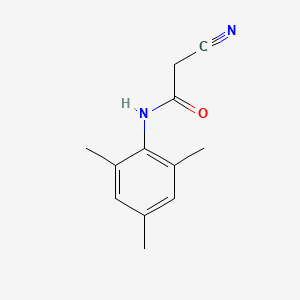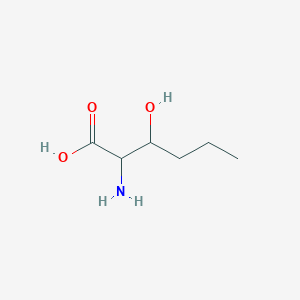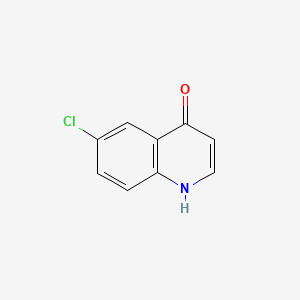
6-Chloroquinolin-4-ol
説明
Synthesis Analysis
The synthesis of 6-Chloroquinolin-4-ol derivatives involves multiple steps, including cyclization, nitrification, and chlorination processes. For instance, the synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, a derivative, was achieved from 4-methoxyaniline through a series of reactions that ensure the incorporation of the chloro and nitro groups into the quinoline core, achieving an 85% yield under mild conditions suitable for large-scale production (Lei Zhao, Fei Lei, Yuping Guo, 2017).
Molecular Structure Analysis
The molecular structure of 6-Chloroquinolin-4-ol derivatives can be comprehensively analyzed through spectroscopic studies and crystallography. For example, two new metastable forms of 6-chloroquinolin-2(1H)-one were identified, showcasing different molecular self-assemblies influenced by 3D inorganic anions, leading to various dimeric units and intermolecular interactions, which were elucidated using X-ray diffraction and spectroscopic methods (Yang‐Hui Luo, Baiwang Sun, 2014).
Chemical Reactions and Properties
6-Chloroquinolin-4-ol and its derivatives participate in a range of chemical reactions, contributing to their diverse chemical properties. For instance, the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline through selective nucleophilic attack illustrates the compound's reactivity and potential for forming structurally complex derivatives. This reactivity underlines its utility in synthesizing compounds with potential inhibitory effects on cancer cell proliferation (Zhi-qiang Cai et al., 2019).
Physical Properties Analysis
The physical properties of 6-Chloroquinolin-4-ol derivatives, including their crystalline forms, thermal stability, and luminescence, are crucial for understanding their applications. The metastable forms of 6-chloroquinolin-2(1H)-one, for instance, exhibit different luminescence peaks and shifts in their infrared spectra, indicative of their unique physical properties and interactions at the molecular level (Yang‐Hui Luo, Baiwang Sun, 2014).
Chemical Properties Analysis
The chemical properties of 6-Chloroquinolin-4-ol derivatives, such as their reactivity, electronic characteristics, and intermolecular interactions, are defined by their molecular structure. Experimental and theoretical studies provide insights into these properties, as seen in the structural, spectroscopic, and electronic features investigation of 6-chloroquinoline, offering a deep understanding of its reactivity and potential chemical applications (E. Kose, F. Bardak, 2023).
科学的研究の応用
-
Antimicrobial Activity
- Field : Medicinal Chemistry
- Application : Quinoline derivatives, including 6-Chloroquinolin-4-ol, have been found to exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . They are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
- Method : The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
- Results : In one series, 2-(4-chlorophenylthio)-6-amino-4-(2-chloro-6-methylquinolin-3-yl)pyridine-3,5-dicarbonitrile was found to be a more active antimicrobial agent when compared with ampicillin, norfloxacin .
-
Antibacterial Activity Against Staphylococcus aureus
- Field : Biotechnology
- Application : Chalcones, which are natural substances found in several botanical families and have structures similar to quinoline derivatives, have shown potential as antibacterial agents against S. aureus .
- Method : The antibacterial effect of these compounds is tested against a series of clinical strains of S. aureus .
- Results : It was observed that the compounds based on Chalcones have great potential in medicinal chemistry as antibacterial agents .
Safety And Hazards
6-Chloroquinolin-4-ol is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Adequate ventilation should be ensured, and all sources of ignition should be removed .
特性
IUPAC Name |
6-chloro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGUQCVVGPZTPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90944520 | |
| Record name | 6-Chloroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroquinolin-4-ol | |
CAS RN |
21921-70-0, 23432-43-1 | |
| Record name | 21921-70-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 23432-43-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4472 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-4-quinolinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



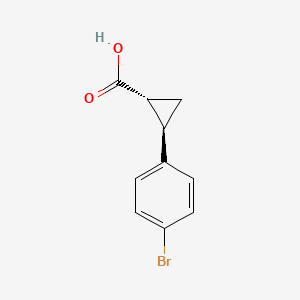
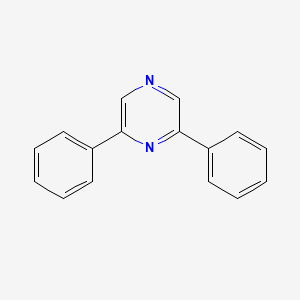
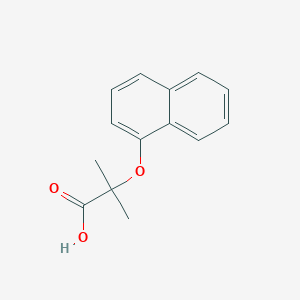
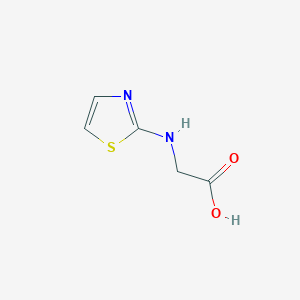
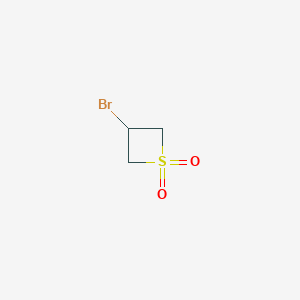
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1267244.png)
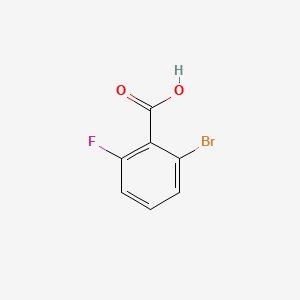
![2-[(4-Chlorophenyl)amino]acetohydrazide](/img/structure/B1267248.png)

![2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine](/img/structure/B1267252.png)
